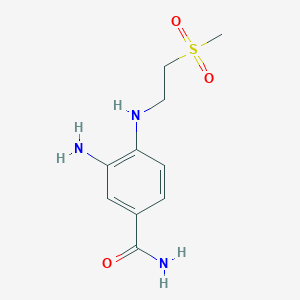

3-Amino-4-(2-methylsulfonylethylamino)benzamide

Description

3-Amino-4-(2-methylsulfonylethylamino)benzamide is a benzamide derivative characterized by an amino group at the 3-position and a 2-methylsulfonylethylamino substituent at the 4-position of the benzamide core. The methylsulfonyl group enhances polarity and metabolic stability, which may improve pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

3-amino-4-(2-methylsulfonylethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-17(15,16)5-4-13-9-3-2-7(10(12)14)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXYMPIHFNWWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC1=C(C=C(C=C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methylsulfonylethylamino)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitro-4-(2-methylsulfonylethylamino)benzamide.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methylsulfonylethylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated benzamide derivatives.

Scientific Research Applications

3-Amino-4-(2-methylsulfonylethylamino)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methylsulfonylethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold allows diverse substitutions, which critically influence biological activity and physicochemical properties. Key analogues include:

Notes:

- Polarity and Solubility: The methylsulfonylethylamino group in the target compound increases hydrophilicity compared to Rip-B’s lipophilic 3,4-dimethoxyphenethyl group. This may enhance aqueous solubility and reduce off-target binding .

- Biological Target Specificity: CI-994’s HDAC inhibition is linked to its acetylated amino group . The target compound’s methylsulfonylethylamino group may similarly interact with HDACs or other enzymes, though experimental validation is needed.

Physicochemical Properties

- Melting Points: Rip-B (90°C) and Rip-D (96°C) illustrate how substituents influence crystallinity . The target compound’s melting point is expected to exceed 100°C due to polar sulfonyl and amino groups.

- Stability : Sulfonamide-containing benzamides (e.g., ) exhibit stability under physiological conditions, a trait likely shared by the target compound .

Biological Activity

3-Amino-4-(2-methylsulfonylethylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a sulfonamide moiety, which are known to influence its solubility and reactivity. The presence of the methylsulfonyl group enhances its pharmacological properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, affecting various physiological processes. The exact pathways involved depend on the biological context and target specificity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain benzamide derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung cancer) | TBD | Apoptosis induction |

| Similar Benzamide Derivative | MCF-7 (Breast cancer) | 5.0 | Cell cycle arrest |

Antiviral Activity

The antiviral potential of benzamide derivatives has been explored extensively. For instance, some derivatives have been shown to inhibit Hepatitis B virus (HBV) replication by modulating intracellular levels of antiviral proteins.

Case Studies

- Anticancer Efficacy : A study investigated the effects of various benzamide derivatives on multiple cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited potent cytotoxicity against lung and breast cancer cells.

- Antiviral Research : In another study focused on HBV, derivatives were screened for their ability to increase levels of APOBEC3G, a protein known to inhibit viral replication. The findings suggested that modifications in the benzamide structure could enhance antiviral efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound has favorable absorption and distribution characteristics, although further toxicological assessments are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.